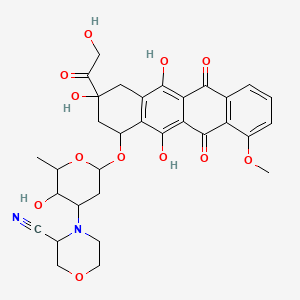

Cyanomorpholinoadriamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyanomorpholinoadriamycin is a derivative of Adriamycin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is known for its potent antitumor activity and ability to form covalent adducts with DNA, leading to DNA damage and cell death . This compound has shown effectiveness against various neoplasms, including acute leukemias and solid tumors such as breast, lung, thyroid, and ovarian carcinomas .

Vorbereitungsmethoden

The synthesis of cyanomorpholinoadriamycin involves the reaction of Adriamycin with a morpholino group and a cyanide group. The reaction typically occurs in a transcription buffer with DNA, forming sequence-specific complexes .

Analyse Chemischer Reaktionen

Cyanomorpholinoadriamycin undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to form less active derivatives.

Substitution: This compound can form covalent adducts with DNA, primarily at 5’-GG and 5’-GC sequences

Common reagents used in these reactions include formaldehyde, morpholine, and various DNA substrates. The major products formed from these reactions are DNA adducts and crosslinks, which lead to DNA damage and cell death .

Wissenschaftliche Forschungsanwendungen

Cyanomorpholinoadriamycin has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of cyanomorpholinoadriamycin involves its ability to intercalate into DNA and form covalent adducts. This interaction stabilizes the cleavage complex of topoisomerase II, leading to DNA strand breaks and inhibition of DNA replication . The compound also generates reactive oxygen species through redox cycling, causing further DNA damage and cell death . The primary molecular targets are DNA and topoisomerase II, with pathways involving DNA damage response and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Cyanomorpholinoadriamycin is compared with other anthracycline derivatives such as:

Daunomycin: Similar in structure but less potent in forming DNA adducts.

Morpholinodaunomycin: Another potent anthracycline with similar DNA interaction properties.

Cyanomorpholinodaunomycin: Shares the cyanomorpholino group but differs in its specific DNA adduct formation.

This compound is unique due to its high potency in forming DNA adducts and inducing DNA repair, making it a valuable compound in cancer research and therapy .

Eigenschaften

Molekularformel |

C32H34N2O12 |

|---|---|

Molekulargewicht |

638.6 g/mol |

IUPAC-Name |

4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |

InChI |

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3 |

InChI-Schlüssel |

YIMDLWDNDGKDTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |

Synonyme |

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.